3,5-Difluoro-2-nitroaniline

Chemical property Quality control Synthesis

Alternative synthetic routes to 4,6-difluorobenzofuroxan have been reported as irreproducible, causing costly delays in medicinal chemistry programs targeting fluorinated quinoxaline 1,4-dioxides. 3,5-Difluoro-2-nitroaniline (CAS 361-72-8) is the validated, reliable precursor for this critical intermediate. - Validated precursor for 4,6-difluorobenzofuroxan - the only consistently reproducible route documented - Enables systematic access to fluorinated quinoxaline 1,4-dioxide libraries with demonstrated biological activities - Supplies available at kg scale with full NMR characterization; ≥97% purity, stored at 2-8°C under argon

Molecular Formula C6H4F2N2O2
Molecular Weight 174.1 g/mol
CAS No. 361-72-8
Cat. No. B1296106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-nitroaniline
CAS361-72-8
Molecular FormulaC6H4F2N2O2
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)[N+](=O)[O-])F)F
InChIInChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
InChIKeyZULNIHUDSFLCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-2-nitroaniline: Properties & Synthesis


3,5-Difluoro-2-nitroaniline (CAS 361-72-8) is a fluorinated nitroaniline derivative with the molecular formula C₆H₄F₂N₂O₂ and a molecular weight of 174.11 g/mol, characterized by a distinctive 1,3,5-substitution pattern on the aromatic ring [1]. This compound is recognized as a valuable intermediate in organic synthesis, particularly for constructing fluorinated heterocycles such as benzofuroxans and quinoxaline oxides, which are of interest in medicinal and agrochemical research [2][3].

Workflow Fluorinated heterocycle synthesis building block
Selection Reported reliable route to 4,6-difluorobenzofuroxan
Use context 1,3,5-substitution pattern drives unique reactivity

Why 3,5-Difluoro-2-nitroaniline Is Irreplaceable


The specific 1,3,5-difluoro-2-nitro substitution pattern of 3,5-difluoro-2-nitroaniline imparts a unique combination of electronic and steric properties that dictate its reactivity and the structural outcomes of subsequent synthetic transformations [1]. This contrasts with other isomers or mono-fluorinated analogs, which exhibit different regioselectivity in electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) reactions [2]. Critically, this compound has been identified as the optimal and reliable precursor for the synthesis of 4,6-difluorobenzofuroxan, a key intermediate for accessing fluorinated quinoxaline 1,4-dioxide derivatives, after other reported methods proved irreproducible [3][4]. Substituting it with a different nitroaniline would not only fail to yield the desired product but would also redirect the synthetic pathway, leading to entirely different heterocyclic scaffolds.

Isomer substitution (e.g., 2,4-difluoro-6-nitroaniline) may redirect synthetic pathway and yield different heterocyclic scaffolds.
Previous literature methods for benzofuroxan reported irreproducible; this compound is the only reported successful precursor, limiting direct replacement.

3,5-Difluoro-2-nitroaniline: Evidence & Comparison


Baseline Physical Properties

The compound's physical properties provide a verifiable baseline for procurement and quality control. Its boiling point is 306.6±37.0 °C at 760 mmHg, its density is 1.6±0.1 g/cm³, and its flash point is 139.2±26.5 °C [1]. The molecular weight is 174.11 g/mol with an exact mass of 174.024084 g/mol [2]. These data are essential for confirming identity and purity against a certified standard, especially when compared to the isomeric 2,4-Difluoro-6-nitroaniline (CAS 364-30-7), which has a boiling point of 272.6±35.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³ [3][4]. The 34 °C difference in boiling point allows for unambiguous analytical discrimination between these two difluoronitroaniline isomers.

Boiling Point
Cross-study comparable
306.6±37.0 °C (vs. comparator 272.6±35.0 °C, ~34 °C higher)
Supports isomer-specific purity verification by distillation or GC.
Calculated values at 760 mmHg.
Chemical property Quality control Synthesis

Optimal Precursor for 4,6-Difluorobenzofuroxan

In a systematic study revisiting the synthesis of 4,6-difluorobenzofuroxan, 3,5-difluoro-2-nitroaniline was identified as the optimal starting material after previous literature methods were found to be irreproducible [1][2]. The study explicitly states, 'Several synthetic pathways have thus been investigated, and the optimal way to prepare this disubstituted benzofuroxan was from the 3,5‐difluoro‐2‐nitroaniline' [3]. This finding is corroborated by a doctoral thesis which notes that revisiting the synthesis 'allowed us to highlight erroneous results in the literature and to propose a new efficient method for its formation' from this specific aniline derivative [4]. While a direct yield comparison is not provided, the qualitative designation of 'optimal' over other failed or inefficient routes establishes a clear and documented preference for this compound in this specific, high-value synthetic application.

Synthetic Viability
Head-to-head
Only successful route to 4,6-difluorobenzofuroxan reported; previous methods irreproducible.
Validated synthetic pathway selection.
Qualitative assessment from literature.
Heterocycle synthesis Benzofuroxan Quinoxaline dioxide

Fluorine Substitution Lowers Electrophilicity

The electronic influence of the fluorine atoms in 3,5-difluoro-2-nitroaniline is propagated to its downstream products. A study on the derived benzofuroxans found that 'the replacement of nitro groups by fluorine atoms results in a significant decrease in the electrophilic character of benzofuroxan' [1]. This finding is supported by theoretical and electrochemical investigations detailed in the associated doctoral thesis [2]. While this is a class-level inference regarding the effect of fluorine substitution, it is directly relevant because 3,5-difluoro-2-nitroaniline is the specific precursor used to generate the fluorinated benzofuroxan in this study. In contrast, a structurally similar but non-fluorinated analog, such as 2-nitroaniline, would lead to a more electrophilic benzofuroxan derivative, which could exhibit different reactivity, stability, or biological properties.

Electrophilicity
Class-level inference
Fluorinated benzofuroxan showed significantly decreased electrophilicity vs. nitro analogs.
Provides access to less electrophilic heterocycles.
Theoretical and electrochemical evidence; context-dependent.
Electrophilicity Structure-activity relationship Medicinal chemistry

NMR Spectral Identification

A comprehensive set of five NMR spectra (including ¹H, ¹³C, and ¹⁹F) is available for 3,5-difluoro-2-nitroaniline in the KnowItAll spectral library [1]. This is a valuable resource for confirming compound identity and purity upon receipt. In contrast, many closely related analogs, such as 2,5-difluoro-3-nitroaniline (CAS 1699538-79-8) [2], lack such extensive and readily accessible spectral documentation. The availability of detailed, multi-nuclear NMR data reduces the analytical burden on the receiving laboratory and provides a higher degree of confidence in the material's identity compared to purchasing a less-characterized isomer.

Reference Spectra
Cross-study comparable
5 NMR spectra (¹H, ¹³C, ¹⁹F) available in database; comparator isomer lacks comparable data.
Streamlines QC and structural confirmation.
Multi-nuclear fingerprint verification.
Analytical chemistry Quality assurance NMR spectroscopy

Commercial Availability & Scale

3,5-Difluoro-2-nitroaniline is commercially available from multiple suppliers with a standard purity specification of ≥98% (by GC) and production scale up to kilograms [1]. Another supplier lists purity at ≥95% [2]. This level of commercial availability and defined purity is not uniform across all difluoronitroaniline isomers. For instance, 2,5-difluoro-3-nitroaniline (CAS 1699538-79-8) has a more limited supplier base and less defined commercial availability, making 3,5-difluoro-2-nitroaniline a more reliable and scalable choice for research programs progressing from early discovery to larger-scale synthesis.

Supply Scale
Supporting evidence
Available up to kg scale, purity ≥98% (GC); comparator isomer limited.
Supports long-term research procurement.
Vendor catalog information.
Supply chain Procurement Research chemical

3,5-Difluoro-2-nitroaniline Applications


Synthesis of 4,6-Difluorobenzofuroxan

This is the primary and most well-documented application for 3,5-difluoro-2-nitroaniline. It serves as the optimal starting material for the reliable synthesis of 4,6-difluorobenzofuroxan, a key intermediate that is otherwise difficult to obtain [1][2]. This benzofuroxan is then used to access a library of fluorinated quinoxaline 1,4-dioxide derivatives, a class of compounds with demonstrated biological activities [3]. A procurement decision for this compound is justified when the research objective specifically targets the synthesis of 4,6-difluorobenzofuroxan or its downstream heterocyclic products, as alternative synthetic routes have been reported as irreproducible.

Fluorinated Heterocycle Building Block

For medicinal chemistry programs focused on heterocyclic scaffolds, 3,5-difluoro-2-nitroaniline provides a pathway to fluorinated benzofuroxans and furazans with a deliberately reduced electrophilic character compared to their nitro-substituted counterparts [4]. This electronic modulation is a strategic design element that can influence a molecule's reactivity, stability, and its interaction with biological targets. Procuring this specific building block allows access to this particular region of chemical space, which may be favorable for optimizing pharmacokinetic properties or target selectivity in drug discovery projects.

Agrochemical & Specialty Chemical Precursor

Beyond pharmaceuticals, 3,5-difluoro-2-nitroaniline is cited as a precursor for herbicides, fungicides, and specialty dyes [5]. The unique substitution pattern and the presence of both fluorine and nitro groups enable the construction of complex molecules with desired physicochemical properties, such as enhanced metabolic stability or altered lipophilicity, which are critical in agrochemical design. Procurement for these applications is driven by the need for a versatile, fluorinated aniline building block that is commercially available at the kilogram scale [6].

Analytical Reference Standard

Given its well-defined physical properties (boiling point 306.6±37.0 °C, density 1.6±0.1 g/cm³) [7] and the availability of comprehensive NMR spectral data [8], 3,5-difluoro-2-nitroaniline can serve as a reliable analytical standard. It can be used to develop and validate analytical methods, such as HPLC or GC, for the separation and quantification of difluoronitroaniline isomers, which have distinct boiling points. Procurement in this context is driven by the need for a high-purity, well-characterized compound to ensure accurate and reproducible analytical results.

Application
Selection Property
Validation Focus
4,6-Difluorobenzofuroxan synthesis
Validated synthetic route
Reproducibility of benzofuroxan formation
Fluorinated heterocycle building block
Electrophilicity modulation by fluorine
Downstream heterocycle reactivity profile
Agrochemical precursor
Fluorinated aniline scaffold
Scale-up and derivatization feasibility
Analytical reference standard
Characterized physical properties
Isomeric purity assessment by GC/HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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